

An In-depth Technical Guide to Ethyl 1-methyl-4-oxocyclohexanecarboxylate

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Compound of Interest

Compound Name: Ethyl 1-methyl-4-oxocyclohexanecarboxylate

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Introduction

Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a cyclic keto-ester of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and data presentation for the scientific community.

IUPAC Name

The internationally recognized IUPAC name for this compound is ethyl 1-methyl-4-oxocyclohexane-1-carboxylate.^[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **ethyl 1-methyl-4-oxocyclohexanecarboxylate** is presented below. These computed properties provide essential information for its handling, purification, and use in chemical reactions.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₃	PubChem[1]
Molecular Weight	184.23 g/mol	PubChem[1]
Appearance	Colorless to yellow liquid	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Density	Not available	N/A
Solubility	Not available	N/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **ethyl 1-methyl-4-oxocyclohexanecarboxylate**. While complete spectral data is not readily available in all public databases, the following provides an overview of expected spectral features.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are fundamental for structural elucidation. While specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument, the following are the expected resonances for the key functional groups. A related compound, ethyl 4-methyl-2-oxocyclohexanecarboxylate, has been characterized by ¹H and ¹³C NMR.[2]

Expected ¹H NMR Resonances:

- Ethyl group: A quartet (CH₂) and a triplet (CH₃).
- Cyclohexane ring protons: A series of multiplets in the aliphatic region.
- Methyl group (at C1): A singlet.

Expected ¹³C NMR Resonances:

- Carbonyl group (ketone): A resonance in the downfield region (typically >200 ppm).
- Carbonyl group (ester): A resonance around 170-180 ppm.
- Quaternary carbon (C1): A resonance in the aliphatic region.
- Ethyl group carbons: Two distinct resonances.
- Cyclohexane ring carbons: Multiple resonances in the aliphatic region.
- Methyl group carbon: A resonance in the upfield aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **ethyl 1-methyl-4-oxocyclohexanecarboxylate** is expected to show strong absorption bands characteristic of the ketone and ester functionalities. The IR spectrum of the related ethyl methyl ketone shows a strong carbonyl peak around 1715 cm^{-1} , while cyclohexane exhibits C-H stretching and bending vibrations.[3] For ethyl 4-oxocyclohexanecarboxylate, a strong absorption band for the C=O stretch of the ketone is expected, alongside the characteristic C=O stretch of the ethyl ester.

Expected IR Absorption Bands:

- C=O stretch (ketone): Strong absorption around 1715 cm^{-1} .
- C=O stretch (ester): Strong absorption around 1735 cm^{-1} .
- C-O stretch (ester): Strong absorption in the $1300\text{-}1000\text{ cm}^{-1}$ region.
- C-H stretch (aliphatic): Absorption in the $3000\text{-}2850\text{ cm}^{-1}$ region.

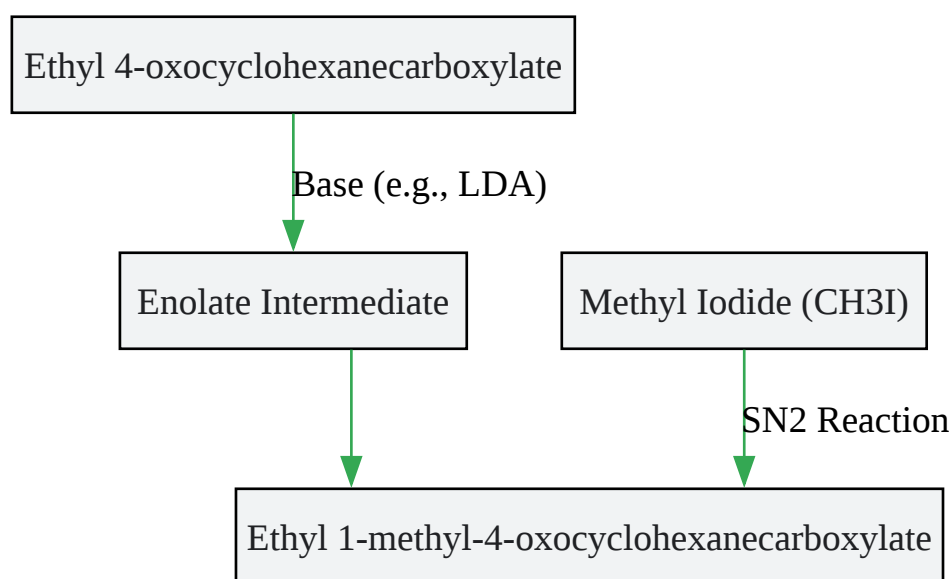
Synthesis and Reactivity

Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable synthetic intermediate. Its synthesis and subsequent reactions are central to its utility in organic chemistry.

Synthesis

A common and logical approach to the synthesis of **ethyl 1-methyl-4-oxocyclohexanecarboxylate** involves the alkylation of the corresponding enolate of ethyl 4-oxocyclohexanecarboxylate with a methylating agent.

Synthetic Pathway: Alkylation of Ethyl 4-oxocyclohexanecarboxylate



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Caption: Synthesis of the target molecule via enolate alkylation.

Experimental Protocol: Alkylation of Ethyl 4-oxocyclohexanecarboxylate with Methyl Iodide

This protocol is based on general procedures for the α -alkylation of β -keto esters.

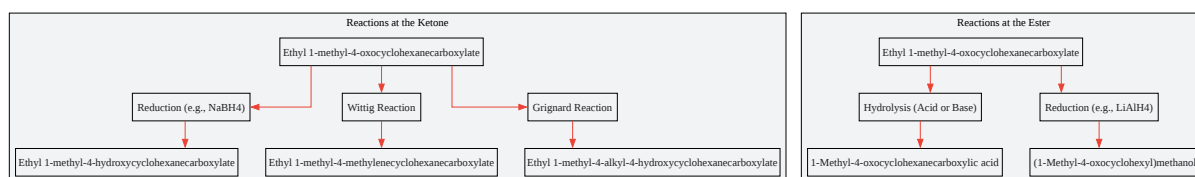
- **Preparation of the Reaction Vessel:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
- **Enolate Formation:** A solution of ethyl 4-oxocyclohexanecarboxylate in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete enolate formation.

- Alkylation: Methyl iodide is then added dropwise to the reaction mixture. The reaction is allowed to proceed at $-78\text{ }^{\circ}\text{C}$ for a period and then gradually warmed to room temperature.
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield pure **ethyl 1-methyl-4-oxocyclohexanecarboxylate**.

Key Reactions

The presence of both a ketone and an ester group allows for a variety of subsequent transformations.

Reaction Pathways



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Caption: Potential reactions at the ketone and ester functionalities.

Experimental Protocol: Reduction of the Ketone with Sodium Borohydride

This procedure describes the selective reduction of the ketone in the presence of the ester.

- **Reaction Setup:** **Ethyl 1-methyl-4-oxocyclohexanecarboxylate** is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Reduction:** The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
- **Work-up:** The reaction is quenched by the slow addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
- **Purification:** The combined organic extracts are dried and concentrated to give the crude product, which can be further purified by chromatography to yield ethyl 1-methyl-4-hydroxycyclohexanecarboxylate.

Conclusion

Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a valuable synthetic intermediate with diverse applications in organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and reactivity, including experimental considerations. The presented information is intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors. Further research to fully characterize its spectroscopic properties and explore its utility in novel synthetic pathways is encouraged.

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References

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- 2. Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C₁₀H₁₆O₃ | CID 98162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Explain IR spectra of ethyl- Methyl ketone and cyclohexane? - askIITians [askiitians.com]
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